molecular formula C16H11N3O3S2 B12147917 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate

3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate

Cat. No.: B12147917
M. Wt: 357.4 g/mol
InChI Key: BIZGNVPCNDASCW-LCYFTJDESA-N
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Description

3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate is a complex organic compound that features a unique combination of functional groups, including a pyridinium ring, a thiazolidinone core, and a phenolate moiety

Properties

Molecular Formula

C16H11N3O3S2

Molecular Weight

357.4 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H11N3O3S2/c20-12-6-3-4-10(8-12)14(21)18-19-15(22)13(24-16(19)23)9-11-5-1-2-7-17-11/h1-9,20H,(H,18,21)/b13-9-

InChI Key

BIZGNVPCNDASCW-LCYFTJDESA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate typically involves the condensation of 3-aminorhodanine with an appropriate aldehyde, followed by further functionalization steps. The reaction conditions often include the use of glacial acetic acid or alcohol as solvents, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the phenolate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thioethers. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s utility in different applications .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinones, including those similar to 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate, exhibit significant antimicrobial activity. For instance, a study evaluated the antifungal effects of a related thiazolidinone compound against various fungal strains such as Candida tropicalis and Trichosporon asahii. The results showed promising inhibitory effects on the growth of these pathogens, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. Research has demonstrated that compounds with similar structural motifs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. Molecular docking studies have been employed to predict interactions between these compounds and target proteins, enhancing the understanding of their anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been explored in several studies. Compounds derived from this class have shown efficacy in reducing inflammation markers in vitro and in vivo. For example, a study highlighted the ability of certain thiazolidinone derivatives to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes .

Pesticidal Activity

Research has indicated that thiazolidinones can serve as effective pesticides. Their ability to disrupt metabolic pathways in pests has been documented, leading to increased interest in their application as eco-friendly alternatives to conventional pesticides. A study reported that specific thiazolidinone derivatives exhibited significant insecticidal activity against agricultural pests, offering a promising avenue for sustainable agriculture .

Synthesis of Functional Materials

The unique chemical structure of 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate allows for its use in synthesizing functional materials. Its incorporation into polymer matrices has been investigated for enhancing mechanical properties and thermal stability. The compound's ability to act as a cross-linking agent has shown potential in developing advanced materials with tailored properties for various applications .

Data Summary Table

Application Area Findings References
AntimicrobialInhibitory effects on Candida species; potential for antifungal treatments
AnticancerInduction of apoptosis; enzyme inhibition; molecular docking studies
Anti-inflammatoryReduction of inflammation markers; inhibition of cyclooxygenase enzymes
PesticidalSignificant insecticidal activity against agricultural pests
Material ScienceUse as a cross-linking agent; enhancement of mechanical properties in polymers

Mechanism of Action

The mechanism of action of 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular pathways to modulate biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • Pyridinium salts with similar structural motifs

Uniqueness

What sets 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from drug development to materials science .

Biological Activity

The compound 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2S2C_{15}H_{14}N_4O_2S_2, with a molecular weight of approximately 358.42 g/mol. The compound features a thiazolidine ring, a pyridine moiety, and a phenolic group, which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that thiazolidine derivatives possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives with similar structures have demonstrated higher antibacterial potency than standard antibiotics like ampicillin and ketoconazole .
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies have shown that related thiazolidine compounds can induce apoptosis in cancer cells through multiple mechanisms, including the activation of the PI3K pathway .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidine ring can interact with key enzymes involved in cellular processes, potentially inhibiting their activity. This interaction can lead to reduced cell proliferation in cancerous tissues.
  • DNA Interaction : Some studies suggest that thiazolidine derivatives can bind to DNA or RNA, interfering with nucleic acid synthesis and function, which is critical in cancer therapy.
  • Kinase Inhibition : Research indicates that certain derivatives may inhibit specific kinases, which play crucial roles in signal transduction pathways associated with cell growth and survival .

Case Studies and Research Findings

A selection of studies highlights the biological activity of compounds related to 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate :

StudyFindings
Demonstrated significant antifungal activity against various species; compounds showed 6–17-fold higher efficacy than bifonazole.
Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; some compounds were more potent than reference drugs against resistant strains.
Investigated anticancer effects; compounds exhibited anti-proliferative effects in human cancer cell lines with activation of the PI3K pathway.

Synthesis and Development

The synthesis of 3-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial formation often involves the condensation of appropriate thiazolidine derivatives with pyridine-based reagents.
  • Functional Group Modifications : Subsequent reactions may involve modifications to enhance solubility and bioavailability.

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